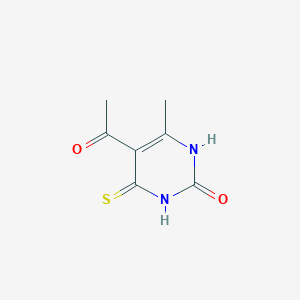

5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

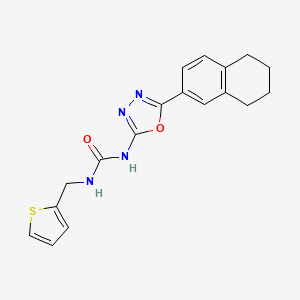

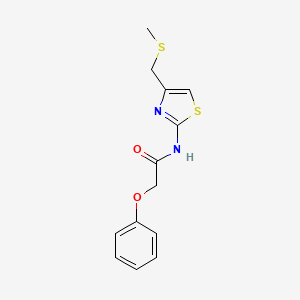

5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one, also known as 5-AMTDP, is a synthetic small molecule that has been studied for its potential applications in scientific research. 5-AMTDP is a derivative of pyrimidine, a heterocyclic aromatic compound, and is composed of a five-membered ring with two nitrogen atoms and three carbon atoms. 5-AMTDP has been studied for its potential applications in the fields of medicinal chemistry and drug discovery, as well as its potential use as a fluorescent probe.

Mechanism of Action

The mechanism of action of 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been studied in detail. When this compound is exposed to H2S, it undergoes a reaction in which the thioxopyrimidine ring is reduced to form a thiohydroxypyrimidine ring. This reaction results in a change in the fluorescence of this compound, which can be used to detect the presence of H2S. This compound has also been found to interact with DHFR, leading to its inhibition. This inhibition is thought to be due to the binding of this compound to the active site of DHFR, resulting in the inhibition of its enzymatic activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been found to be a potent inhibitor of DHFR, and it has been proposed that this inhibition could lead to the inhibition of the biosynthesis of folate, which is an essential nutrient for human health. In addition, this compound has been found to be a fluorescent probe for the detection of H2S, and it has been proposed that this could be used to study the role of H2S in various physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one in laboratory experiments is its ability to detect H2S with high sensitivity and selectivity. In addition, this compound is a potent inhibitor of DHFR, which could be used to study the role of DHFR in various biochemical pathways. However, one limitation of using this compound is that it is not stable in aqueous solutions, and therefore must be stored and handled carefully.

Future Directions

The potential applications of 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one are still being explored. Future research could focus on the development of new fluorescent probes based on this compound for the detection of other molecules, such as nitric oxide. In addition, further research could focus on the use of this compound as an inhibitor of other enzymes, such as thymidylate synthase, and its potential applications in drug discovery. Finally, further research could focus on the development of new methods for the synthesis of this compound, which could potentially lead to the development of more efficient and cost-effective methods for its production.

Synthesis Methods

5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one can be synthesized from the reaction of 4-thioxopyrimidine with acetic anhydride in an aqueous solution of sodium hydroxide, followed by the addition of methyl iodide. This reaction produces this compound in a yield of approximately 70%.

Scientific Research Applications

5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been studied as a fluorescent probe for the detection of hydrogen sulfide (H2S) in biological systems. H2S is a gaseous molecule that is produced in small amounts in the human body, and it plays an important role in various metabolic processes. This compound has been found to be a selective and sensitive fluorescent probe for the detection of H2S, with a detection limit of 0.1 μM. This compound has also been studied for its potential applications in drug discovery, as it has been found to be a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).

properties

IUPAC Name |

5-acetyl-6-methyl-4-sulfanylidene-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-3-5(4(2)10)6(12)9-7(11)8-3/h1-2H3,(H2,8,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLRXCDNKFJGIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)NC(=O)N1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

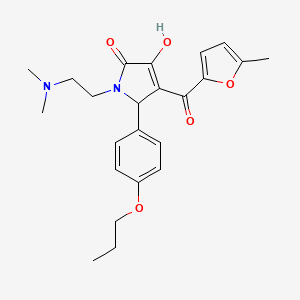

![N-(4-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2903242.png)

![Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2903251.png)

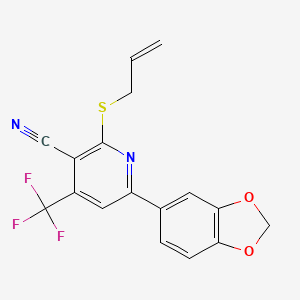

![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2903254.png)

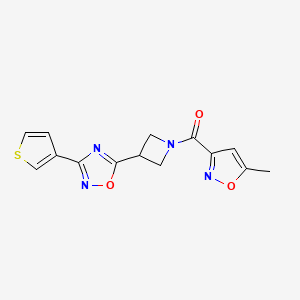

![4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2903264.png)